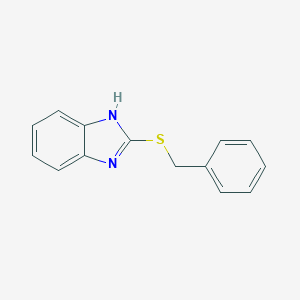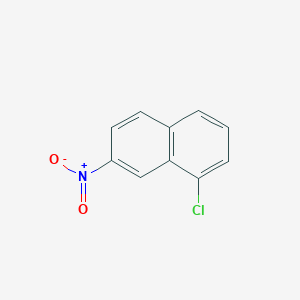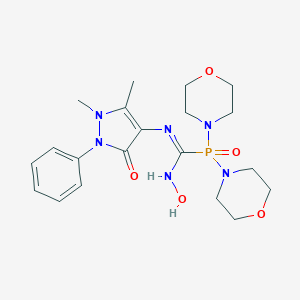
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-dimorpholin-4-ylphosphoryl-N-hydroxymethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-dimorpholin-4-ylphosphoryl-N-hydroxymethanimidamide, commonly known as DPhos, is a phosphine ligand widely used in organometallic chemistry. It was first synthesized in 1997 by Buchwald and co-workers and has since become a popular ligand due to its stability, versatility, and ease of synthesis.
作用机制
The mechanism of action of DPhos is not fully understood, but it is believed to function as a bidentate ligand, coordinating with metal ions through both the phosphorus and nitrogen atoms. This coordination stabilizes the metal complex and enhances its reactivity.
Biochemical and Physiological Effects:
DPhos has not been extensively studied for its biochemical or physiological effects, as it is primarily used in laboratory settings. However, it is considered to be non-toxic and non-hazardous, making it a safe and reliable reagent for scientific research.
实验室实验的优点和局限性
One of the primary advantages of using DPhos is its stability and ease of synthesis, which make it a popular choice for catalytic reactions. It is also highly versatile, allowing it to be used in a wide range of reactions. However, DPhos has some limitations, particularly in its solubility. It is relatively insoluble in many common solvents, which can limit its use in certain reactions.
未来方向
There are numerous potential future directions for research involving DPhos. One area of interest is in the development of new catalytic reactions using DPhos as a ligand. Another potential area of research is in the modification of DPhos to improve its solubility and reactivity. Additionally, DPhos may have potential applications in other fields, such as materials science and drug discovery.
合成方法
DPhos can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with hydrazine, followed by the condensation of the resulting hydrazone with dimethyl acetylenedicarboxylate. The resulting pyrazole is then reacted with morpholine and phosphoryl chloride to yield DPhos.
科学研究应用
DPhos has found extensive use in a variety of scientific research applications, particularly in the field of catalysis. It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions, where it has been shown to improve reaction efficiency and selectivity. DPhos has also been used in other catalytic reactions, such as asymmetric hydrogenation and C-H activation.
属性
CAS 编号 |
304878-29-3 |
|---|---|
产品名称 |
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-dimorpholin-4-ylphosphoryl-N-hydroxymethanimidamide |
分子式 |
C20H29N6O5P |
分子量 |
464.5 g/mol |
IUPAC 名称 |
N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-dimorpholin-4-ylphosphoryl-N-hydroxymethanimidamide |
InChI |
InChI=1S/C20H29N6O5P/c1-16-18(19(27)26(23(16)2)17-6-4-3-5-7-17)21-20(22-28)32(29,24-8-12-30-13-9-24)25-10-14-31-15-11-25/h3-7,28H,8-15H2,1-2H3,(H,21,22) |
InChI 键 |
PVOOWIRGEAHBAN-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NO)P(=O)(N3CCOCC3)N4CCOCC4 |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NO)P(=O)(N3CCOCC3)N4CCOCC4 |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C(NO)P(=O)(N3CCOCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



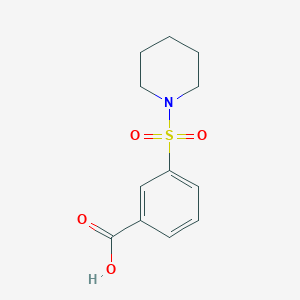
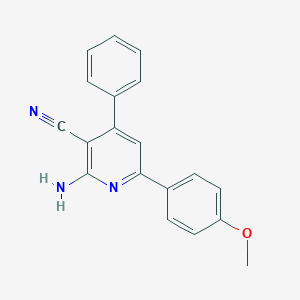
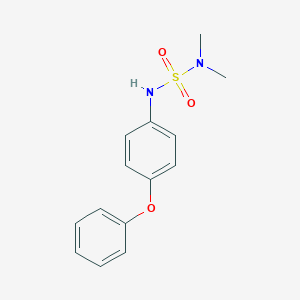


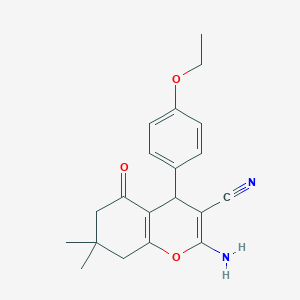


![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)

![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)

